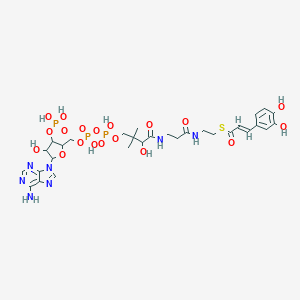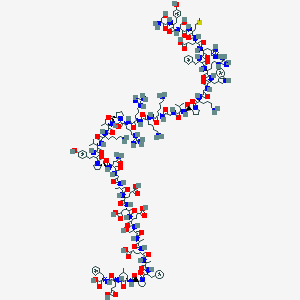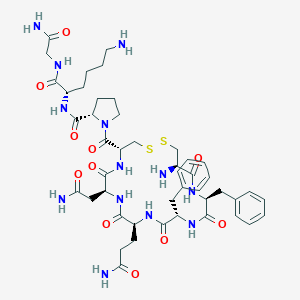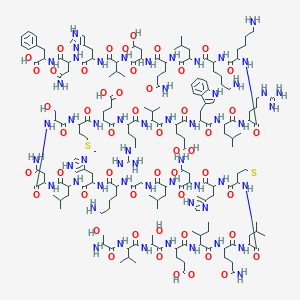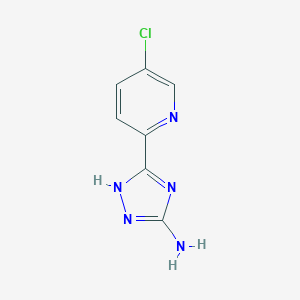
5-(5-chloro-2-pyridinyl)-1H-1,2,4-triazol-3-amine
Übersicht
Beschreibung
5-(5-chloro-2-pyridinyl)-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom and a triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-chloro-2-pyridinyl)-1H-1,2,4-triazol-3-amine typically involves the chlorination of 2-aminopyridine to produce 2-amino-5-chloropyridine . This intermediate is then reacted with hydrazine derivatives under specific conditions to form the triazole ring. The reaction conditions often involve the use of solvents such as ethanol or acetic acid and may require heating to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of cost-effective reagents and solvents, as well as efficient purification techniques, is crucial in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
5-(5-chloro-2-pyridinyl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
5-(5-chloro-2-pyridinyl)-1H-1,2,4-triazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antimicrobial, and anti-inflammatory properties
Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Research: It serves as a probe in biological studies to investigate enzyme functions and receptor interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-(5-chloro-2-pyridinyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-5-chloropyridine: A precursor in the synthesis of 5-(5-chloro-2-pyridinyl)-1H-1,2,4-triazol-3-amine.
5-chloro-2-pyridinyl)amino methylene]-1,1-bisphosphonate: Another compound with a similar pyridine structure but different functional groups and applications.
2-(5-chloro-2-pyridinyl)benzenecarboxylic acid: A compound with a similar pyridine ring but different substituents and properties.
Uniqueness
This compound is unique due to its combination of a pyridine ring and a triazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in medicinal chemistry, materials science, and industrial chemistry.
Eigenschaften
IUPAC Name |
5-(5-chloropyridin-2-yl)-1H-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN5/c8-4-1-2-5(10-3-4)6-11-7(9)13-12-6/h1-3H,(H3,9,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DACLQJIAJKLAIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)C2=NC(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
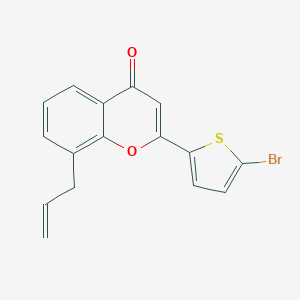
![1-[3,5-Bis(1-azoniabicyclo[2.2.2]oct-1-ylmethyl)benzyl]-1-azoniabicyclo[2.2.2]octane](/img/structure/B344448.png)
![6-[3-(3,4-dimethyl-1-phenyl-7lambda~4~-isothiazolo[5,1-e][1,2,3]thiadiazol-6(1H)-yl)phenyl]-3,4-dimethyl-1-phenyl-1,6-dihydro-7lambda~4~-isothiazolo[5,1-e][1,2,3]thiadiazole](/img/structure/B344450.png)
![5-tert-butyl-1-phenyl-3-(phenyldiazenyl)-1H-7lambda~4~-[1,2]dithiolo[5,1-e][1,2,3]thiadiazole](/img/structure/B344453.png)
![4-(4-nitrophenyl)-2-phenyl-4,6,7,8-tetrahydro-2H-3lambda~4~-isothiazolo[4,5,1-hi][1,2,3]benzothiadiazole](/img/structure/B344456.png)
![3,4-Dimethyl-6-(4-nitrophenyl)-1-phenyl-1,6-dihydro-7lambda~4~-isothiazolo[5,1-e][1,2,3]thiadiazole](/img/structure/B344458.png)
![4-Methyl-2,7-diphenyl-1lambda4,8-dithia-2,3-diazabicyclo[3.3.0]octa-1(5),3,6-triene](/img/structure/B344459.png)
![3-methyl-1-(4-nitrophenyl)-5-phenyl-1H-7lambda~4~-[1,2]dithiolo[5,1-e][1,2,3]thiadiazole](/img/structure/B344460.png)
